molecular formula C11H13NO B13120697 4-methoxy-1,1-dimethyl-1H-isoindole

4-methoxy-1,1-dimethyl-1H-isoindole

Katalognummer: B13120697
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: OTNSISQRAXHQBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-1,1-dimethyl-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The compound features a methoxy group at the 4-position and two methyl groups at the 1-position, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1,1-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoindole ring system. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-1,1-dimethyl-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-methoxy-1,1-dimethyl-1H-isoindole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methoxy-1,1-dimethyl-1H-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-methoxy-1,1-dimethyl-1H-isoindole is unique due to the presence of both the methoxy group and the two methyl groups, which influence its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

4-methoxy-1,1-dimethylisoindole

InChI

InChI=1S/C11H13NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-7H,1-3H3

InChI-Schlüssel

OTNSISQRAXHQBY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=N1)C(=CC=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.